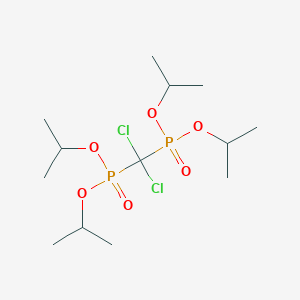
Tetraisopropyl Dichloromethylene Diphosphonate
Overview
Description
Synthesis Analysis
The preparation of poly(alkylene H-phosphonate)s and their derivatives, closely related to Tetraisopropyl Dichloromethylene Diphosphonate, involves polycondensation of diphenyl H-phosphonate with diols. This method facilitates the simple preparation of this class of polymers, potentially applicable to Tetraisopropyl Dichloromethylene Diphosphonate synthesis, by eliminating major side reactions characteristic of dialkyl H-phosphonates use (Pretula, Kałużyṅski, Szymanski, & Penczek, 1997).
Molecular Structure Analysis
The structural behavior of related compounds, such as Tetraisopropyl Alkyldihalostannylmethylmethylene-Bisphosphonates, has been investigated, showing dimeric formations in solid states due to intermolecular interactions. These findings provide insights into the molecular structure and potential dimerization tendencies of Tetraisopropyl Dichloromethylene Diphosphonate under similar conditions (Hartung, Krug, Richter, Weichmann, & Zeigan, 1994).
Chemical Reactions and Properties
Tetraisopropyl Dichloromethylene Diphosphonate undergoes various chemical reactions, including with sterically demanding iminophosphonamido chlorosilylene, leading to the formation of silaimine derivatives through intramolecular N-P bond cleavage. This reaction demonstrates the compound's reactivity and potential for forming novel structures (Takahashi, Ishii, & Nakata, 2021).
Physical Properties Analysis
Studies on related phosphonium polyelectrolyte chromophores, including those with phosphonate backbones, reveal significant insights into their stability, photophysics, and film morphology. These aspects are crucial for understanding the physical properties of Tetraisopropyl Dichloromethylene Diphosphonate, especially its stability and behavior under different environmental conditions (Bedford et al., 2015).
Chemical Properties Analysis
The chemical properties of Tetraisopropyl Dichloromethylene Diphosphonate, particularly its ion-complexing abilities, are highlighted in the synthesis of novel polymer-supported reagents with diphosphonate ligands. These materials exhibit selective chelation capabilities, indicating the potential chemical utility of Tetraisopropyl Dichloromethylene Diphosphonate in complexation and catalysis applications (Alexandratos, Trochimczuk, Crick, Horwitz, Gatrone, & Chiarizia, 1996).
Scientific Research Applications
Bone Disease and Resorption
Tetraisopropyl Dichloromethylene Diphosphonate has been extensively researched for its effects on bone diseases. It is particularly effective in treating conditions like Paget's disease by significantly reducing urine hydroxyproline, serum alkaline phosphatase, and urine calcium, thus demonstrating its potential in controlling bone resorption and remodeling (Meunier et al., 1979). Similar benefits have been observed in patients with multiple myeloma, where it decreased plasma calcium and biochemical indices of increased bone resorption (Paterson et al., 1983).
Inflammation and Arthritis
Studies have demonstrated the anti-inflammatory and anti-arthritic effects of diphosphonates, including Tetraisopropyl Dichloromethylene Diphosphonate. It has shown efficacy in reducing the delayed-type hypersensitivity granuloma response, highlighting its potential in treating chronic inflammatory diseases like rheumatoid arthritis (Dunn et al., 1993).
Renal Secretion
The renal clearance and secretion of diphosphonates have been a subject of study, with findings indicating active renal transport distinct from mechanisms handling other substances. This understanding is crucial for optimizing the therapeutic use of Tetraisopropyl Dichloromethylene Diphosphonate in various conditions (Troehler et al., 1975).
Metabolic Bone Diseases and Hypercalcemia
The compound has shown potential in the management of metabolic bone diseases and hypercalcemia of malignancy. Its ability to inhibit bone resorption and formation suggests its applicability in these conditions (Douglas et al., 1980).
Mechanism of Action
Target of Action
It’s known to be an intermediate in the synthesis of clodronic acid, disodium salt, tetrahydrate, a biphosphonate bone resorption inhibitor .
Mode of Action
It’s known to be a hydrolyzing agent used for the production of polyurethane resins . It reacts with alcohols in the presence of hydrochloric acid to form an alkyl ester, which is then hydrolyzed .
Biochemical Pathways
As an intermediate in the synthesis of Clodronic Acid, it may play a role in the pathways related to bone resorption .
Result of Action
As a hydrolyzing agent, it may contribute to the formation of polyurethane resins .
Safety and Hazards
Future Directions
Tetraisopropyl Dichloromethylene Diphosphonate has a wide range of uses in the chemical industry. It is often used as an adjuvant, lubricant, and solvent for pesticides. In addition, it can also be used as an additive in coatings, dyes, and plastics, as well as a catalyst in the production of polyamides and polyesters .
properties
IUPAC Name |
2-[[dichloro-di(propan-2-yloxy)phosphorylmethyl]-propan-2-yloxyphosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28Cl2O6P2/c1-9(2)18-22(16,19-10(3)4)13(14,15)23(17,20-11(5)6)21-12(7)8/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTPMIYCEZYHFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)(Cl)Cl)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400651 | |
| Record name | Tetrapropan-2-yl (dichloromethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraisopropyl Dichloromethylene Diphosphonate | |
CAS RN |
10596-22-2 | |
| Record name | Phosphonic acid, (dichloromethylene)bis-, tetrakis(1-methylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10596-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraisopropyldichloromethylenebisphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrapropan-2-yl (dichloromethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, (dichloromethylene)bis-, tetrakis(1-methylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tetrapropan-2-yl (dichloromethanediyl)bis(phosphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)








